molecular formula C8H12BrClN2O2S B13620283 N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride

N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride

Cat. No.: B13620283
M. Wt: 315.62 g/mol
InChI Key: KLRLVAKKPKWEFR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride (CAS: 2040595-01-3) is a sulfonamide derivative with the molecular formula C₈H₁₂BrClN₂O₂S and a molecular weight of 315.6151 g/mol. This compound features a bromine substituent at the 3-position of the benzene ring, an aminoethyl group linked to the sulfonamide nitrogen, and a hydrochloride counterion. It is commercially available through Aaron Chemicals LLC in quantities ranging from 50 mg to 1 g, with prices starting at $245.00 .

Properties

Molecular Formula

C8H12BrClN2O2S

Molecular Weight

315.62 g/mol

IUPAC Name

N-(2-aminoethyl)-3-bromobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C8H11BrN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H

InChI Key

KLRLVAKKPKWEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCN.Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 3-bromobenzene Derivative

The introduction of the sulfonyl chloride group onto the bromobenzene ring is typically achieved by chlorosulfonation using chlorosulfonic acid (ClSO3H). The reaction is carried out under controlled temperature conditions to avoid degradation and side reactions.

  • Reaction conditions: The bromobenzene substrate is reacted with chlorosulfonic acid in an inert solvent such as dichloromethane, with the temperature maintained between −30°C and +30°C during addition, then warmed to 50–70°C for 2–4 hours to complete the reaction.
  • Workup: The reaction mixture is quenched by pouring into ice and aqueous ammonia or ammonium hydroxide solution to convert the sulfonyl chloride to the sulfonamide intermediate.

Sulfonamide Formation via Aminoethylamine Reaction

The sulfonyl chloride intermediate is reacted with 2-aminoethylamine to form the sulfonamide linkage:

  • Procedure: The sulfonyl chloride is added to a solution of 2-aminoethylamine under cooling and stirring. The reaction proceeds to form the sulfonamide, with the amino group of 2-aminoethylamine attacking the sulfonyl chloride.
  • Conditions: Typically conducted at low to moderate temperatures (0–25°C) to control the reaction rate and avoid side reactions.
  • Isolation: The crude sulfonamide is isolated by filtration or extraction, then purified by recrystallization from ethanol or other suitable solvents.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide:

  • The free base sulfonamide is treated with hydrochloric acid in ethanol or another suitable solvent.
  • The solution is stirred at room temperature for 1 hour or more to allow crystallization of the hydrochloride salt.
  • The precipitated crystals are collected by filtration and washed with ethanol.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Notes Yield & Purity
1. Chlorosulfonation 3-bromobenzene + chlorosulfonic acid in dichloromethane, −30 to +30°C addition, then 50–70°C for 2–4 h Controlled temperature avoids decomposition; quenching with ammonia solution converts sulfonyl chloride to sulfonamide intermediate High yield reported (~90–96%)
2. Sulfonamide formation Sulfonyl chloride intermediate + 2-aminoethylamine, 0–25°C, stirring Aminoethylamine acts as nucleophile; reaction monitored by TLC High conversion, product isolated by filtration/recrystallization
3. Hydrochloride salt formation Sulfonamide + HCl/ethanol, room temperature, 1 h stirring Precipitation of hydrochloride salt; washing with ethanol Crystalline product with high purity

Alternative Synthetic Routes and Considerations

  • Some protocols involve initial acetylation of the amine (e.g., β-phenethylamine) before chlorosulfonation to protect the amino group, followed by deprotection after sulfonylation.
  • Halogenation (bromination) can be introduced either before or after sulfonylation depending on substrate availability and desired substitution pattern.
  • Use of inert atmosphere (nitrogen or argon) during coupling reactions improves product purity and yield.
  • Catalytic hydrogenation with supported noble metal catalysts (e.g., Pd/C) may be employed for selective reduction or deprotection steps if needed.

Analytical and Purification Techniques

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Chlorosulfonic acid ratio 1.4–3.6 equiv relative to substrate Ensures complete sulfonylation
Reaction temperature (chlorosulfonation) −30 to +70 °C Controls reaction rate and selectivity
Aminoethylamine equivalents 1.0–1.2 equiv Nucleophile for sulfonamide formation
Solvents Dichloromethane, ethanol, acetone Reaction medium and recrystallization
Reaction time 2–6 hours (varies by step) Sufficient for completion without degradation
Purification Recrystallization, filtration Enhances purity and yield

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the meta position undergoes substitution reactions under specific conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
Azide SubstitutionNaN₃, Cu catalyst, DMF, 80°C 3-azidobenzenesulfonamide derivative68–75% yield; forms triazoles
Amine CouplingNH₃, Pd catalyst, 100°C 3-aminobenzenesulfonamide derivative55–60% yield; requires heating
Sonogashira CouplingAlkynes, Pd(PPh₃)₄, CuI Aryl-alkynyl sulfonamide derivatives70–85% yield; modular synthesis

Key Insight : The bromine’s meta position enhances steric accessibility compared to para-substituted analogs, enabling efficient cross-coupling reactions .

Electrochemical Sulfonamide Functionalization

The sulfonamide group participates in electrochemical oxidative coupling (Figure 1):

  • Anodic oxidation converts thiols to disulfides, which react with amine radical cations .

  • Sequential oxidation forms sulfenamide → sulfinamide → sulfonamide intermediates .

Experimental Conditions :

  • Electrolyte : LiClO₄ in acetonitrile

  • Current : 10 mA/cm²

  • Yield : 82–89% for sulfonamide derivatives

Mechanistic Note : Radical scavengers (e.g., TEMPO) inhibit sulfonamide formation, confirming aminium radical intermediates .

Aminoethyl Side Chain Reactivity

The ethylamine moiety undergoes alkylation and acylation:

ReactionReagentsProductApplication
AlkylationR-X (alkyl halides), CaH₂ N-alkylated sulfonamide derivativesEnhanced bioactivity
AcylationAc₂O, DMF, 50°C Acetyl-protected amine derivativeStabilizes for further reactions

Biological Relevance : Alkylation at the amine group improves binding affinity to carbonic anhydrase isoforms (e.g., hCA I/II) .

Sulfonamide Hydrolysis and Stability

Though generally stable, the sulfonamide bond hydrolyzes under extreme conditions:

ConditionsOutcomeKinetics
6M HCl, reflux, 24h Partial cleavage to sulfonic acid<10% degradation
NaOH (25%), 100°C No cleavage observedStable up to 120°C

Industrial Note : Automated systems optimize reaction parameters (pH, temperature) to prevent hydrolysis during large-scale synthesis .

Biological Target Interactions

The compound inhibits enzymes via sulfonamide-mediated interactions:

Enzyme TargetBinding Affinity (Kᵢ)Mechanism
Carbonic Anhydrase I24.6 nM Mimics bicarbonate transition state
Carbonic Anhydrase II138.4 nM Zinc-coordinated sulfonamide group

Structure-Activity Relationship (SAR) :

  • Bromine enhances hydrophobic binding in enzyme pockets .

  • Aminoethyl chain improves solubility without sacrificing affinity .

Comparative Reactivity with Analogues

CompoundBromine PositionKey Reaction Difference
4-BromobenzenesulfonamideParaSlower NAS due to steric hindrance
N-(3-aminopropyl)-2-bromo derivativeOrthoHigher propensity for elimination

Scientific Research Applications

N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromobenzene ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

A key structural analog is N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide hydrochloride (CAS: 1170276-35-3), which substitutes bromine with chlorine at the 3-position of the benzene ring.

Property 3-Bromo Derivative 3-Chloro Derivative
Molecular Formula C₈H₁₂BrClN₂O₂S C₈H₁₂Cl₂N₂O₂S
Molecular Weight (g/mol) 315.6151 271.16
Halogen Atomic Radius 1.15 Å (Br) 0.99 Å (Cl)
Electronegativity 2.96 (Br) 3.16 (Cl)
Purity Not specified 95.0%

Key Differences :

  • Size and Reactivity: Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine.
  • Molecular Weight : The brominated compound is ~44 g/mol heavier, which may affect solubility and pharmacokinetic properties.

Aromatic System Modification: Benzene vs. Naphthalene

Another analog, N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride (A-3 hydrochloride, CAS: 403811-55-2), replaces the benzene ring with a naphthalene system .

Property 3-Bromo Benzene Derivative 5-Chloro Naphthalene Derivative
Molecular Formula C₈H₁₂BrClN₂O₂S C₁₁H₁₂ClN₂O₂S
Molecular Weight (g/mol) 315.6151 271.35 (calculated)
Aromatic System Monocyclic benzene Bicyclic naphthalene
Potential Applications Not specified c-Myc inhibitor (biological activity)

Key Differences :

  • Aromatic Interactions : The naphthalene system in A-3 hydrochloride provides extended π-conjugation, which may enhance binding to hydrophobic pockets in proteins. This structural feature is critical for its role as a c-Myc inhibitor .
  • Solubility: The larger aromatic system in the naphthalene derivative could reduce aqueous solubility compared to the monocyclic brominated analog.

Functional Group Variations

This highlights the importance of the sulfonamide moiety in directing hydrogen-bonding interactions and solubility.

Biological Activity

N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring both a bromine atom and an aminoethyl group, influences its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its ability to interact with various biological molecules, such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity effectively. The aminoethyl group enhances binding affinity through hydrogen bonding with target proteins, which is crucial for its therapeutic potential.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides, including this compound, have been studied for their antibacterial properties. Research indicates that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, sulfonamide derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
    • A comparative study indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 6.63 mg/mL against S. aureus .
  • Anti-inflammatory Effects :
    • In vivo studies have demonstrated that certain sulfonamide derivatives can significantly reduce inflammation. For example, specific compounds reduced carrageenan-induced rat paw edema by up to 94.69% . This indicates potential applications in treating inflammatory conditions.
  • Carbonic Anhydrase Inhibition :
    • Some studies have explored the role of sulfonamides as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. The inhibition of CA IX and CA XII isoforms has been linked to potential therapeutic effects in cancer treatment . The compound's ability to modulate the tumor microenvironment through CA inhibition is particularly noteworthy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC against E. coli: 6.72 mg/mL
Anti-inflammatoryReduction in rat paw edema: up to 94.69%
Carbonic Anhydrase InhibitionEffective against CA IX and CA XII

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its efficacy and safety in clinical applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to elucidate its unique properties:

Compound NameKey FeaturesBiological Activity
4-(2-aminoethyl)benzenesulfonamideLacks bromine substitutionModerate antimicrobial
N-(2-aminoethyl)benzenesulfonamideSimilar structure but without bromineLower reactivity
4-bromobenzenesulfonamideLacks aminoethyl groupReduced binding affinity

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride be optimized for higher yield and purity?

  • Methodology : Utilize a multi-step approach involving alkylation of 3-bromobenzenesulfonyl chloride with Boc-protected ethylenediamine, followed by deprotection with HCl. Purification via reverse-phase HPLC (as demonstrated for analogous compounds with yields >70%) ensures high purity . Key parameters include stoichiometric control of reactants (e.g., 1.2 equivalents of sulfonyl chloride to amine) and inert reaction conditions to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR (300 MHz, d6-DMSO) : Confirm structural integrity via chemical shifts (e.g., aromatic protons at δ 7.4–8.1 ppm, NH2/amine protons at δ 2.8–3.5 ppm) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z ~363 for free base; add 36 for HCl salt) .
  • HPLC : Assess purity (>95% by UV detection at 254 nm) .

Q. What strategies mitigate hygroscopicity during storage?

  • Methodology : Store the hydrochloride salt in airtight containers with desiccants (e.g., silica gel) at +5°C, as recommended for structurally related sulfonamide derivatives . Pre-drying the compound under vacuum (40°C, 12 hours) reduces residual moisture.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substitution Patterns : Replace the 3-bromo group with electron-withdrawing groups (e.g., -CF3) to enhance target binding, as seen in Trypanosoma brucei inhibitors with IC50 values <1 µM .
  • Aminoethyl Chain Modifications : Introduce cyclic amines or extend the chain to improve pharmacokinetic properties. Computational docking (e.g., AutoDock Vina) predicts interactions with target enzymes .
  • Validation : Synthesize analogs and test in vitro bioactivity assays (e.g., parasite growth inhibition) .

Q. How should researchers address contradictory bioassay results across studies?

  • Methodology :

  • Assay Standardization : Control variables like cell line passage number, serum batch, and incubation time. For example, inconsistent Trypanosoma brucei IC50 values may arise from variations in ATP detection methods .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to ensure reproducibility.
  • Positive Controls : Include reference compounds (e.g., suramin for anti-trypanosomal assays) to normalize data .

Q. What computational approaches predict target binding modes and off-target risks?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with Trypanosoma brucei phosphodiesterase B1) to identify critical hydrogen bonds and hydrophobic contacts .
  • Pharmacophore Modeling : Map essential features (e.g., sulfonamide group, bromine atom) using tools like Schrödinger’s Phase.
  • Off-Target Screening : Query databases (ChEMBL, PubChem) for structural analogs and cross-reference with known toxicophores .

Q. How can researchers validate metabolic stability in preclinical models?

  • Methodology :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adjust incubation conditions (pH 7.4, NADPH regeneration system) to mimic physiological environments .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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